9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-
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Overview
Description
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction where 9,10-anthracenedione is reacted with 2-methoxyethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracenedione core to a more reduced form.
Substitution: The methoxyethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydroquinones.
Scientific Research Applications
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives might be explored for their biological activity, including potential anticancer properties.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- exerts its effects depends on its specific application. In biological systems, it might interact with cellular components such as DNA or proteins, potentially inhibiting their function or inducing oxidative stress. The methoxyethylthio groups could enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1,8-dimethoxy-: This compound has methoxy groups instead of methoxyethylthio groups, which can affect its reactivity and applications.
9,10-Anthracenedione, 1,4-bis(methylamino)-:
9,10-Anthracenedione, 2,6-bis(bromomethyl)-: The presence of bromomethyl groups makes this compound suitable for different types of chemical reactions, such as nucleophilic substitution.
Uniqueness
9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is unique due to the presence of methoxyethylthio groups, which can enhance its solubility and reactivity compared to other anthracenedione derivatives. This makes it particularly valuable in applications requiring specific solubility or reactivity profiles.
Properties
CAS No. |
833489-91-1 |
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Molecular Formula |
C20H20O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,8-bis(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4S2/c1-23-9-11-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-10-24-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
UCPPBMKSZSOAEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC |
Origin of Product |
United States |
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